molecular formula C13H20N2O3S B11173885 3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide

3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide

Cat. No.: B11173885
M. Wt: 284.38 g/mol
InChI Key: HEAPVCKPRDZXON-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.35 g/mol . This compound is known for its applications in various scientific fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide typically involves the reaction of 3,3-dimethylbutanoyl chloride with 4-sulfamoylbenzylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide is unique due to its specific combination of a dimethylbutanamide backbone with a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H20N2O3S

Molecular Weight

284.38 g/mol

IUPAC Name

3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide

InChI

InChI=1S/C13H20N2O3S/c1-13(2,3)8-12(16)15-9-10-4-6-11(7-5-10)19(14,17)18/h4-7H,8-9H2,1-3H3,(H,15,16)(H2,14,17,18)

InChI Key

HEAPVCKPRDZXON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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